N-octanoyl 4-hydroxysphinganine (Saccharomyces Cerevisiae)

Description

Taxonomic and Phylogenetic Context of Sphingolipid-Producing Yeasts

Saccharomyces cerevisiae, a unicellular ascomycete fungus, belongs to the Saccharomycetaceae family and has served as a model organism for studying eukaryotic biology since the 20th century. Among yeast species, the capacity for sphingolipid biosynthesis is phylogenetically widespread, with conserved pathways observed in Candida albicans, Schizosaccharomyces pombe, and other members of the Saccharomycotina subphylum. The evolutionary preservation of sphingolipid metabolism in these fungi suggests its fundamental role in membrane integrity and cellular signaling.

Comparative genomic analyses reveal that S. cerevisiae shares orthologous genes for sphingolipid biosynthesis with higher eukaryotes, including the serine palmitoyltransferase complex (encoded by LCB1 and LCB2) and ceramide synthase (LAG1). This conservation positions S. cerevisiae as a pivotal system for investigating the biochemical properties of sphingolipids like N-octanoyl 4-hydroxysphinganine. The yeast’s sphingolipid pathway diverges from mammalian systems primarily in the hydroxylation pattern of the long-chain base and the structure of complex sphingolipids, which in yeast include inositol-phosphoceramides rather than sphingomyelins.

Structural Classification Within the Phytoceramide Family

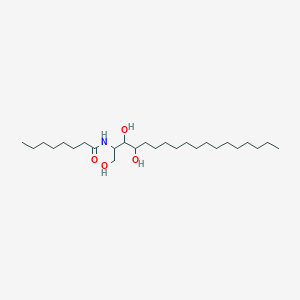

N-octanoyl 4-hydroxysphinganine, systematically named N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octanamide , belongs to the phytoceramide subclass of sphingolipids. Its structure comprises three distinct regions:

- A sphingoid base (4-hydroxysphinganine or phytosphingosine), featuring an 18-carbon chain with hydroxyl groups at positions C1, C3, and C4.

- An amide-linked octanoyl group (C8:0) at the C2 position, distinguishing it from other phytoceramides with longer acyl chains.

- A stereochemical configuration of 2S,3S,4R, which is critical for its biological activity and membrane integration.

This compound’s molecular formula (C26H53NO4 ) and mass (443.7 g/mol) place it among medium-chain phytoceramides, contrasting with more abundant species like C24-phytoceramide found in mammalian stratum corneum. The presence of multiple hydroxyl groups enhances its hydrogen-bonding capacity, contributing to the formation of tightly packed lipid microdomains in yeast membranes.

Historical Discovery and Nomenclature Evolution

The study of sphingolipids originated in 1874 with Johann Ludwig Thudichum’s isolation of "sphingosin" from brain tissue, though yeast sphingolipids remained uncharacterized until the mid-20th century. The identification of 4-hydroxysphinganine (phytosphingosine) in S. cerevisiae emerged from lipid analyses in the 1950s, when researchers recognized its structural similarity to plant sphingolipids. The prefix "phyto-" reflects this botanical connection, despite the compound’s presence in fungi.

N-octanoyl 4-hydroxysphinganine gained specific attention in the 1990s as mass spectrometry techniques enabled precise characterization of yeast ceramides. Its nomenclature has evolved from early descriptive terms like "C8 phytoceramide" to the current IUPAC name, which specifies stereochemistry and substituents. The compound’s role as a metabolic precursor to complex sphingolipids and as a signaling molecule in heat shock responses was elucidated through genetic studies in S. cerevisiae. Recent work has clarified its participation in cross-kingdom lipid metabolic pathways, particularly its conversion to odd-chain fatty acids via long-chain base 1-phosphate lyase.

Properties

IUPAC Name |

N-(1,3,4-trihydroxyoctadecan-2-yl)octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-24(29)26(31)23(22-28)27-25(30)21-19-16-8-6-4-2/h23-24,26,28-29,31H,3-22H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNJLWJVISBYSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(CO)NC(=O)CCCCCCC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Des2 Hydroxylase and Cytochrome b5 System

The enzymatic synthesis of N-octanoyl 4-hydroxysphinganine relies on the bifunctional enzyme Des2 (degenerative spermatocyte homolog 2), which catalyzes the C-4 hydroxylation of dihydroceramide. This process requires an electron transport chain involving cytochrome b5 (mb5) and NADH-cytochrome b5 reductase (b5R).

Key Steps:

- Substrate Preparation : N-octanoylsphinganine is synthesized by acylating sphinganine with octanoyl-CoA using a recombinant acyltransferase.

- Hydroxylation : Purified FLAG-tagged Des2 is incubated with N-octanoylsphinganine, mb5, and NADH in the presence of bovine erythrocyte membranes. The reaction proceeds at 37°C for 2 hours, yielding N-octanoyl 4-hydroxysphinganine with a reported Km of 35 µM and Vmax of 40 nmol·h−1·mg−1.

- Product Isolation : Lipids are extracted using chloroform/methanol (2:1 v/v) and purified via high-performance thin-layer chromatography (HPTLC) or reverse-phase LC-MS/MS.

Optimization Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Substrate Concentration | 50–100 µM | Linear increase up to 35 µM |

| Temperature | 37°C | 20% higher yield vs. 25°C |

| NADH Concentration | 5 mM | Essential for electron transfer |

| mb5 Ratio | 1:2 (Des2:mb5) | Maximizes hydroxylation efficiency |

Yeast Metabolic Engineering

Saccharomyces cerevisiae naturally produces 4-hydroxysphinganine through the action of Sur2p, a sphingolipid C-4 hydroxylase. Metabolic engineering strategies enhance yields by overexpressing Sur2p and Lag1p/Lac1p , which are ceramide synthases that incorporate hydroxylated sphingoid bases into ceramides.

Protocol:

- Strain Construction : Knockout LCB4 (sphingosine kinase) to prevent downstream metabolism of sphingoid bases.

- Fermentation : Cultivate engineered yeast in YPD medium supplemented with 0.1% octanoic acid for 48 hours at 30°C.

- Extraction : Harvest cells, lyse with glass beads, and extract lipids using methanol/chloroform (2:1 v/v).

- Purification : Fractionate ceramides via normal-phase LC-NH2 chromatography, achieving >95% purity.

Yield Comparison:

| Method | Yield (mg/L) | Purity (%) |

|---|---|---|

| Wild-Type Yeast | 0.5–1.2 | 70–80 |

| Engineered Yeast | 3.8–5.6 | 90–95 |

Chemical Synthesis Methods

Carbodiimide-Mediated Acylation

A direct coupling method uses dicyclohexylcarbodiimide (DCC) to acylate 4-hydroxysphinganine with octanoic acid.

Procedure:

- Activation : Mix octanoic acid (1.2 eq) with DCC (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C for 30 minutes.

- Coupling : Add 4-hydroxysphinganine (1 eq) and catalytic DMAP. Stir at room temperature for 12 hours.

- Workup : Filter precipitated dicyclohexylurea, concentrate under vacuum, and purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Reaction Metrics:

- Yield : 60–75%

- Purity : 98% (HPLC)

- Byproducts : <2% N,O-diacyl derivatives

Hydroxylation-Acylation Tandem Strategy

This two-step approach avoids the need for pre-hydroxylated sphinganine:

- Hydroxylation : Treat sphinganine with Dess-Martin periodinane (DMP) to introduce the C-4 hydroxyl group.

- Acylation : React with octanoyl chloride in pyridine/DMF (4:1) at 50°C for 6 hours.

Advantages:

- Eliminates dependence on enzymatic systems.

- Scalable to multi-gram quantities.

Challenges:

- Requires strict anhydrous conditions.

- Over-oxidation risks at C-3 position.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Time (h) | Scalability | Cost ($/g) |

|---|---|---|---|

| Enzymatic (Des2) | 24–48 | Low | 450–600 |

| Yeast Fermentation | 72–96 | High | 80–120 |

| Chemical Synthesis | 12–18 | High | 200–300 |

Product Quality

| Method | Stereochemical Purity | Contaminants |

|---|---|---|

| Enzymatic | >99% 4R isomer | Trace dihydroceramides |

| Chemical | 95–98% | Residual DCC/DMP |

Optimization and Troubleshooting

Enzymatic Synthesis Challenges

Chemical Synthesis Pitfalls

- Racemization : Add 2,6-lutidine (10 eq) to suppress base-induced epimerization at C-3.

- Byproduct Formation : Employ gradient elution (0–50% EtOAc in hexane) during silica gel purification.

Analytical Validation

Structural Confirmation

Purity Assessment

| Technique | Conditions | Acceptance Criteria |

|---|---|---|

| HPTLC | Chloroform/methanol/water (60:20:2) | Single spot (Rf 0.42) |

| HPLC-ELSD | C18 column, acetonitrile/water (85:15) | Purity ≥95% |

Chemical Reactions Analysis

Types of Reactions

N-octanoyl 4-hydroxysphinganine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the octanoyl chain can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Scientific Research Applications

Biochemical Applications

1. Sphingolipid Metabolism:

N-octanoyl 4-hydroxysphinganine is involved in sphingolipid biosynthesis, which is crucial for maintaining cellular structure and signaling. Research indicates that Saccharomyces cerevisiae utilizes this compound in the synthesis of ceramide and other sphingolipids, essential for membrane integrity and cellular function . The acyl-CoA-dependent ceramide synthase LAG1 plays a significant role in this process, facilitating the incorporation of fatty acids into sphingolipid structures .

2. Protein Modification:

This compound also participates in post-translational modifications of proteins through N-myristoylation. The availability of N-octanoyl-CoA influences the efficiency of protein N-myristoylation in S. cerevisiae, impacting various signaling pathways and cellular processes .

Pharmacological Applications

1. Drug Discovery:

N-octanoyl 4-hydroxysphinganine serves as a valuable tool in pharmacological studies. Its derivatives can be used to screen for compounds that affect sphingolipid metabolism or signal transduction pathways. For instance, studies have utilized S. cerevisiae to identify genes that buffer the effects of pharmacological agents targeting sphingolipid pathways, thereby elucidating potential therapeutic targets .

2. Quorum Sensing Mimics:

Recent findings suggest that S. cerevisiae can produce quorum-sensing mimics similar to bacterial autoinducers, expanding its role in intercellular communication studies. The identification of proteins like Cff1p in this context highlights the potential for using N-octanoyl 4-hydroxysphinganine in understanding eukaryotic signaling mechanisms .

Biotechnological Applications

1. Fermentation Processes:

The fermentation capabilities of S. cerevisiae are enhanced by the presence of sphingolipids, including N-octanoyl 4-hydroxysphinganine. This compound contributes to the yeast's resilience against stress conditions during fermentation processes used in food and beverage production, such as brewing and baking .

2. Biofuel Production:

N-octanoyl 4-hydroxysphinganine plays a role in optimizing bioethanol production from lignocellulosic biomass by enhancing yeast tolerance to inhibitors present in hydrolysates. This application is crucial for developing sustainable biofuel technologies .

Case Studies

Mechanism of Action

The mechanism of action of N-octanoyl 4-hydroxysphinganine involves its incorporation into cell membranes, where it influences membrane fluidity and integrity. It interacts with specific molecular targets, such as enzymes involved in sphingolipid metabolism and signaling pathways. This interaction can modulate cellular processes like differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Antimicrobial and Anti-Inflammatory Activity

- N-Stearoyl (C18) : Demonstrates potent antimicrobial activity against Staphylococcus aureus and anti-inflammatory effects by suppressing NF-κB signaling .

- N-Octanoyl (C8): Limited direct evidence, but shorter chains may enhance skin permeability for topical applications, as seen in synthetic ceramide analogs .

Role in Membrane Dynamics

Commercial and Therapeutic Relevance

- N-Stearoyl : Marketed for cosmetic formulations (e.g., Avanti’s 860610P) to improve skin hydration and barrier repair .

- N-Octanoyl: Higher cost (¥5,759 vs. ¥149.62 for N-stearoyl) reflects specialized applications in biochemical research .

Research Findings and Functional Insights

- Gene Interaction Studies : Deletion of Saccharomyces cerevisiae genes involved in sphingolipid biosynthesis (e.g., LCB1, LCB2) disrupts N-acylated sphinganine production, leading to defective stress responses .

- Metabolic Reprogramming : Sphingolipid profiles shift during the diauxic shift (fermentation to respiration), with longer-chain species (C16-C18) dominating stationary-phase membranes .

Biological Activity

N-octanoyl 4-hydroxysphinganine, derived from Saccharomyces cerevisiae, is a sphingolipid that has garnered attention for its potential biological activities. Sphingolipids play crucial roles in cellular signaling, membrane structure, and the regulation of various physiological processes. This article aims to explore the biological activity of N-octanoyl 4-hydroxysphinganine, highlighting its mechanisms of action, effects on cellular functions, and relevant case studies.

N-octanoyl 4-hydroxysphinganine is characterized by the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 241.39 g/mol

- Structure : Contains a long-chain fatty acid (octanoic acid) linked to a sphinganine backbone.

These properties enable it to integrate into cellular membranes and influence lipid metabolism.

N-octanoyl 4-hydroxysphinganine exhibits several biological activities:

- Cell Signaling : It is involved in the modulation of signaling pathways that regulate cell growth and apoptosis. Sphingolipids are known to act as second messengers in various signaling cascades.

- Antioxidant Properties : The compound has been shown to enhance the oxidative stress response in S. cerevisiae by upregulating genes associated with antioxidant defenses, such as those regulated by the Yap1 transcription factor .

- Membrane Dynamics : As a component of cellular membranes, it affects membrane fluidity and permeability, which can influence cellular interactions and nutrient uptake .

Effects on Cellular Functions

Research indicates that N-octanoyl 4-hydroxysphinganine can influence several cellular functions:

- Growth Inhibition : Studies have demonstrated that this compound can inhibit the growth of certain pathogenic fungi by disrupting their sphingolipid metabolism.

- Stress Response Modulation : Under stress conditions, such as nutrient deprivation or oxidative stress, N-octanoyl 4-hydroxysphinganine can modulate the expression of stress-related genes, enhancing cell survival .

Case Study 1: Antifungal Activity

A study explored the antifungal properties of N-octanoyl 4-hydroxysphinganine against Candida albicans. The results indicated that treatment with this compound resulted in a significant reduction in fungal viability and altered sphingolipid profiles within the cells, leading to increased susceptibility to antifungal agents.

Case Study 2: Oxidative Stress Response

In another investigation involving S. cerevisiae, researchers found that N-octanoyl 4-hydroxysphinganine enhanced the expression of antioxidant genes when yeast cells were exposed to hydrogen peroxide. This suggests a protective role against oxidative damage, potentially through the activation of the Yap1 pathway .

Data Table

The following table summarizes key findings related to the biological activity of N-octanoyl 4-hydroxysphinganine:

Q & A

Q. What are the recommended storage and handling protocols for N-octanoyl 4-hydroxysphinganine in experimental settings?

- Methodological Answer:

N-Octanoyl 4-hydroxysphinganine should be stored at -20°C to maintain stability . For solubilization, use ethanol, methanol, or a chloroform/methanol mixture (2:1 ratio, warmed) . When preparing solutions, apply the formula:

Note that exact molecular weight data for this compound is not widely reported, necessitating empirical verification via mass spectrometry .

Q. How is N-octanoyl 4-hydroxysphinganine structurally classified within fungal lipidomics?

- Methodological Answer: This compound belongs to the ceramide class, characterized by a 4-hydroxysphinganine backbone (C18 with a 4-hydroxyl group) linked to an octanoyl (C8) fatty acid. Structural analogs (e.g., N-stearoyl derivatives) are cataloged in lipid databases (e.g., LMSP entries) . Comparative analysis using thin-layer chromatography (TLC) or LC-MS can differentiate it from related sphingolipids .

Advanced Research Questions

Q. What genetic strategies are effective in studying the biosynthesis of N-octanoyl 4-hydroxysphinganine in S. cerevisiae?

- Methodological Answer: Key enzymes include FA2H/SCS7 , a fatty acyl 2-hydroxylase critical for ceramide modification . Use gene deletion strains (e.g., ΔSCS7) to disrupt hydroxylation and assess lipid profiles via LC-MS . Parallel phenotyping under stress conditions (e.g., nutrient shifts) can reveal functional roles. Genome-wide expression microarrays or RNA-seq may identify co-regulated genes during metabolic shifts .

Q. How do ceramide pool discrepancies affect functional studies of N-octanoyl 4-hydroxysphinganine?

- Methodological Answer: S. cerevisiae maintains distinct ceramide pools: C24/C26 fatty acid-containing ceramides (for inositolphosphoryl sphingolipids) vs. C16/C18 (for glucosylceramides) . To study N-octanoyl 4-hydroxysphinganine’s role, employ lipidomic profiling of mutant strains (e.g., ΔGCS) lacking competing pathways. Use defensin-binding assays to probe its interaction with fungal membranes .

Q. What analytical challenges arise in quantifying N-octanoyl 4-hydroxysphinganine, and how can they be addressed?

- Methodological Answer: Limited physicochemical data (e.g., melting point, exact MW) complicates quantification . Standardize workflows using stable isotope-labeled internal standards (e.g., deuterated phytosphingosine) for LC-MS/MS. Cross-validate results with NMR for structural confirmation. Refer to functional analogs (e.g., N-stearoyl derivatives) for calibration when necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.